2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1060178-26-8
VCID: VC11946422
InChI: InChI=1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
SMILES: C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl
Molecular Formula: C13H12ClNOS
Molecular Weight: 265.76 g/mol

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide

CAS No.: 1060178-26-8

Cat. No.: VC11946422

Molecular Formula: C13H12ClNOS

Molecular Weight: 265.76 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide - 1060178-26-8

Specification

CAS No. 1060178-26-8
Molecular Formula C13H12ClNOS
Molecular Weight 265.76 g/mol
IUPAC Name 2-chloro-N-(2-thiophen-3-ylethyl)benzamide
Standard InChI InChI=1S/C13H12ClNOS/c14-12-4-2-1-3-11(12)13(16)15-7-5-10-6-8-17-9-10/h1-4,6,8-9H,5,7H2,(H,15,16)
Standard InChI Key IEDAVNKOLNWPKG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)NCCC2=CSC=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • A benzamide backbone with a chlorine substituent at the 2-position of the aromatic ring.

  • An ethyl linker connecting the amide nitrogen to a thiophen-3-yl group.

  • A thiophene heterocycle, a five-membered aromatic ring containing sulfur .

The IUPAC name, 2-chloro-N-(2-thiophen-3-ylethyl)benzamide, reflects this arrangement. The SMILES representation C1=CC=C(C(=C1)Cl)C(=O)NCCC2=CSC=C2\text{C1=CC=C(C(=C1)Cl)C(=O)NCCC2=CSC=C2} and InChIKey IEDAVNKOLNWPKG-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H12ClNOS\text{C}_{13}\text{H}_{12}\text{ClNOS}
Molecular Weight265.76 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low water solubility
LogP (Partition Coefficient)Estimated ~3.0 (lipophilic)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Activation of 2-chlorobenzoic acid to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) or other chlorinating agents.

  • Amide coupling with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic attack.

The reaction is typically conducted in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert conditions to prevent hydrolysis. Yields are optimized by controlling stoichiometry, temperature, and reaction time.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. This method reduces side reactions and improves reproducibility compared to batch processes.

Biological Activity and Mechanisms

Receptor Interactions

Structural analogs of 2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide, such as 2-amino-3-benzoylthiophenes, exhibit allosteric modulation of adenosine receptors (e.g., A1_1 and A3_3), which are implicated in antiarrhythmic and neuroprotective pathways . The thiophene moiety may enhance binding to hydrophobic pockets in receptor subtypes, though direct evidence for this compound remains speculative .

Table 2: Reported Biological Activities of Structural Analogs

CompoundActivitySource
NN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamideAntioxidant (ABTS assay: IC50_{50} ~50 µM)
4-Chloro-N-[2-(morpholin-4-yl)ethyl]-3-(morpholine-4-sulfonyl)benzamideCarbonic anhydrase inhibition
2-Chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamideAntiproliferative (HeLa cells: IC50_{50} ~20 µM)

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for designing:

  • CNS-targeted agents: Modifications to the ethyl linker or thiophene group may improve blood-brain barrier permeability .

  • Anticancer drugs: Chlorine substitution enhances electrophilicity, enabling covalent binding to oncogenic targets.

Structure-Activity Relationship (SAR) Studies

  • Chlorine position: Moving the chlorine to the 3- or 4-position reduces activity, highlighting the importance of ortho-substitution.

  • Thiophene substitution: Replacing thiophen-3-yl with thiophen-2-yl decreases solubility but increases lipophilicity.

Computational and Analytical Characterization

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level predict:

  • Electrophilic regions: Localized on the chlorine atom and carbonyl group .

  • Nucleophilic regions: Associated with the thiophene sulfur and amide nitrogen .

Spectroscopic Data

  • IR: Strong absorption at ~1650 cm1^{-1} (amide C=O stretch) .

  • 1^1H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 3.6–3.4 ppm (ethyl linker).

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